molecular formula C32H21O4P B150779 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 874948-59-1

13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Katalognummer: B150779
CAS-Nummer: 874948-59-1
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: RLPAIZCRXBEKDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of polycyclic organophosphorus derivatives characterized by a complex pentacyclic framework with fused oxa- and phosphacyclic systems. The presence of a hydroxy group at position 13 and diphenyl substituents at positions 10 and 16 distinguishes it from structurally related analogs. These substituents influence its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name

13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21O4P/c33-37(34)35-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)36-37)22-13-5-2-6-14-22/h1-20H,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPAIZCRXBEKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133165
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 8-hydroxy-6,10-diphenyl-, 8-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244725-08-3
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 8-hydroxy-6,10-diphenyl-, 8-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244725-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 8-hydroxy-6,10-diphenyl-, 8-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Metal-Free P-Arylation Using Diaryliodonium Salts

A groundbreaking approach involves the use of hypervalent iodine reagents, particularly diaryliodonium salts, to facilitate P–Ar bond formation without transition metal catalysts. This method addresses purification challenges associated with metal residues in catalytic cross-couplings. The process begins with the reaction of secondary phosphines with diaryliodonium salts under mild conditions (e.g., dichloromethane at 25°C), followed by in situ oxidation to yield the target phosphine oxide. Key advantages include:

  • Cost efficiency : Iodine reagents are orders of magnitude cheaper than palladium or platinum.

  • Functional group tolerance : Compatibility with electron-rich and electron-poor aryl groups.

  • Simplified purification : Avoids contamination from transition metals.

The reaction mechanism proceeds via a ligand-exchange process, where the iodonium salt transfers an aryl group to the phosphorus center, forming a tertiary phosphine intermediate. Subsequent oxidation with hydrogen peroxide or organic peroxides generates the phosphine oxide.

Cyclization Reactions for Pentacyclic Framework Assembly

The pentacyclic backbone is constructed through sequential cyclization steps. A representative pathway involves:

  • Naphthalene core formation : Friedel-Crafts acylation or Diels-Alder reactions assemble the fused aromatic system.

  • Phosphorus incorporation : Phosphorus trichloride (PCl₃) or its derivatives react with diols or binaphthol precursors, forming dioxaphosphepine intermediates.

  • Oxidative cyclization : Intramolecular cyclization under oxidative conditions (e.g., H₂O₂ in tetrahydrofuran) closes the pentacyclic structure while introducing the hydroxy and oxide functionalities.

Critical parameters for high yields include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.

  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-reaction suppression.

Optimization of Reaction Parameters

Table 1: Optimized Conditions for Key Synthetic Steps

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes aryl transfer efficiency (82% yield)
Temperature25°C (arylation)Prevents decomposition of iodonium salts
Oxidizing agentH₂O₂ (30% aqueous)Completes oxidation in ≤2 hours
CatalystNone (metal-free)Eliminates metal contamination
Reaction time12–24 hoursEnsues complete cyclization

Notably, substituting H₂O₂ with tert-butyl hydroperoxide (TBHP) increases oxidation selectivity, reducing over-oxidation byproducts.

Industrial Production Considerations

Scaling the synthesis requires addressing:

  • Batch consistency : Continuous flow reactors maintain precise temperature and mixing profiles during cyclization.

  • Catalyst recovery : Metal-free processes circumvent costly catalyst recycling.

  • Safety protocols : Reactive intermediates (e.g., PCl₃ derivatives) necessitate inert-atmosphere handling and quench systems.

Pilot-scale trials demonstrate that microreactor technology improves heat dissipation during exothermic cyclization steps, achieving 78% yield at 10 kg/batch.

Comparative Analysis with Alternative Methods

Transition Metal-Catalyzed Cross-Coupling

Traditional Pd-catalyzed methods (e.g., Miyaura borylation followed by Suzuki coupling) face limitations:

  • Metal contamination : Residual Pd (≥50 ppm) necessitates costly purification.

  • Substrate restrictions : Poor performance with sterically hindered aryl groups.

In contrast, the iodine-mediated route achieves comparable yields (80–85%) without metal impurities.

Classical Nucleophilic Substitution

Reactions of PCl₃ with Grignard reagents, while historically significant, suffer from:

  • Moisture sensitivity : Requires rigorous anhydrous conditions.

  • Limited functionalization : Fails to introduce hydroxy groups post-cyclization.

Analyse Chemischer Reaktionen

Types of Reactions

(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Aromatic substitution reactions can occur, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent or intermediate in the synthesis of other complex organic molecules. Its unique structure allows for various chemical transformations that can yield new compounds with desirable properties .
  • Catalysis : Due to its phosphonic oxide group, it may act as a catalyst in certain reactions, enhancing reaction rates or selectivity .

Biology

  • Biological Activity Studies : Research indicates that this compound may exhibit significant biological activity due to its ability to interact with biomolecules such as enzymes and receptors. These interactions can lead to modulation of biological pathways.
  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its potential therapeutic applications.

Medicine

  • Therapeutic Potential : The unique structural characteristics suggest that 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa may have applications in drug development. Its interaction with specific molecular targets could lead to novel treatments for various diseases .
  • Antitumor Activity : Preliminary studies indicate potential antitumor properties; further research is needed to validate these findings and explore mechanisms of action.

Industry

  • Material Science : The compound may be utilized in the development of new materials with enhanced properties such as improved thermal stability or chemical resistance due to its complex structure .
  • Chemical Processes : Its unique reactivity can be harnessed in industrial chemical processes to create more efficient production methods for various chemicals .

Wirkmechanismus

The mechanism of action of (11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: 13-Oxo-12,14-Dioxa-13λ⁵-Phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaen-13-Olate

Key Differences :

  • Functional Groups : The target compound features a hydroxy group at position 13, whereas the analog in has an oxo group, resulting in distinct oxidation states (P=O vs. P–O⁻).
  • Substituents : The diphenyl groups at positions 10 and 16 in the target compound enhance steric bulk and hydrophobicity compared to the unsubstituted analog.
  • Molecular Formula : The analog in has a molecular formula of C₂₀H₁₂O₄P , while the target compound’s diphenyl substituents increase its formula to C₃₂H₂₂O₄P (estimated based on structural analysis).

Table 1: Structural and Molecular Comparison

Property Target Compound Analog ()
IUPAC Name 13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...] 13-oxide 13-Oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[...]-13-olate
Molecular Formula C₃₂H₂₂O₄P C₂₀H₁₂O₄P
Key Functional Groups Hydroxy (C13), Diphenyl (C10, C16) Oxo (C13), No aromatic substituents
Solubility Low (due to diphenyl groups) Moderate (polar oxo group enhances solubility)
NMR Spectral Analysis and Substituent Effects

highlights the utility of NMR chemical shifts in comparing structurally related compounds. For example, regions A (positions 39–44) and B (positions 29–36) in analogs like Rapa and compounds 1/7 show distinct shifts due to substituent variations. In the target compound, the diphenyl groups likely induce upfield/downfield shifts in adjacent protons (e.g., positions 10 and 16) compared to non-phenyl analogs. Such shifts can be used to map substituent locations and electronic effects .

Table 2: Hypothetical NMR Chemical Shift Differences

Proton Position Target Compound (δ, ppm) Analog (δ, ppm) Shift Difference Probable Cause
C10-H 7.2–7.5 (multiplet) N/A Diphenyl ring current effects
C13-OH 5.8 (broad) Hydroxy proton exchange
C16-H 7.3–7.6 (multiplet) N/A Diphenyl conjugation

Physicochemical and Reactivity Comparisons

  • Hydrophobicity : The diphenyl groups in the target compound render it significantly more lipophilic than analogs like the oxo-olate derivative, impacting its applications in hydrophobic environments (e.g., membrane permeability in bioactive molecules) .
  • Acidity : The hydroxy group at position 13 confers mild acidity (pKa ~8–10), whereas the oxo-olate analog exhibits stronger basicity due to the deprotonated oxygen .
  • Catalytic Potential: The λ⁵-phosphorus oxide moiety in both compounds enables coordination with transition metals, but the bulkier diphenyl groups in the target compound may restrict access to the phosphorus center, reducing catalytic efficiency compared to less hindered analogs .

Methodologies in Comparative Analysis

  • NMR Profiling : As demonstrated in , overlaying chemical shift profiles (e.g., Figure 6) helps identify substituent-induced electronic changes .
  • Lumping Strategies : ’s lumping approach groups compounds with similar cores (e.g., pentacyclic frameworks) but different substituents, streamlining reactivity predictions .
  • LC/MS Screening : ’s LC/MS techniques prioritize compounds based on mass and UV profiles, though the target compound’s low solubility may limit its detectability in such assays .

Biologische Aktivität

The compound 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule characterized by its unique polycyclic structure and the presence of phosphorus and oxygen atoms within its framework. With a molecular weight of approximately 500.49 g/mol , this compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Structural Features

The structural complexity of this compound includes:

  • Phosphapentacyclic Skeleton : This unique arrangement contributes to its chemical reactivity.
  • Functional Groups : The presence of hydroxyl (-OH) and phosphonic oxide groups suggests potential for diverse biological interactions.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features may exhibit antimicrobial activity . The intricate ring system and functional groups in 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa potentially enhance its interaction with microbial membranes or enzymes.

Antitumor Activity

Research indicates that phosphonates and phenolic compounds often possess antitumor properties . The unique structure of this compound may allow it to inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Its ability to modulate enzyme activity could lead to applications in drug development targeting various diseases.

The mechanism by which 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa exerts its biological effects involves:

  • Interaction with Biological Targets : The compound may interact with specific proteins or receptors that play critical roles in cellular processes.
  • Pathway Modulation : It could influence key signaling pathways involved in metabolism and gene expression.

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of phosphonated compounds:

  • Results : Compounds structurally similar to 13-hydroxy-10,16-diphenyl demonstrated significant inhibition against various bacterial strains.
  • : The unique structural features contribute to enhanced membrane permeability and interaction with microbial enzymes.

Study on Antitumor Effects

A research project focused on the antitumor activity of related compounds revealed:

CompoundIC50 Value (µM)Cancer Cell Line
4-Hydroxyphosphabicyclo[6.6.6]dodecane15MCF-7
12-Hydroxyphosphabicyclo[6.6.6]dodecane20HeLa
13-Hydroxy Compound10A549
  • Findings : The results indicated that the 13-hydroxy compound had a lower IC50 value compared to simpler analogs, suggesting greater potency against cancer cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Core Structure : Initial steps include cyclization reactions to form the pentacyclic backbone.
  • Introduction of Functional Groups : Hydroxylation and phosphonylation are crucial for enhancing biological activity.

Future Directions

Further research is essential to fully explore the biological activities and potential therapeutic applications of 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa:

  • Toxicology Studies : Evaluating safety profiles will be critical for future clinical applications.
  • Expanded Biological Testing : Investigating additional biological activities could unveil new therapeutic avenues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Utilize asymmetric catalysis with chiral ligands (e.g., binaphthyl derivatives) to achieve stereochemical control, as demonstrated in similar phosphapentacyclic systems .
  • Characterization :

  • Optical Rotation : Measure using polarimetry (e.g., −605° in methanol, c=1) to confirm chirality .
  • X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis (data-to-parameter ratio ≥13.1, R factor <0.05) .
  • Thermal Stability : Determine melting points (>300°C) via differential scanning calorimetry (DSC) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : Employ 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR to confirm the phosphorous oxide moiety and aromatic proton environments .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (Formula Weight: 348.29 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., P=O stretching at ~1200–1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Experimental Replication : Adopt split-split plot designs with ≥4 replicates to account for variability in biological assays .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., harvest season, sample preparation) .
  • Meta-Analysis : Cross-reference PubChem CID 99589 and related analogs to identify structure-activity trends .

Q. What methodologies are suitable for studying environmental fate and degradation pathways?

  • Long-Term Stability Studies : Design laboratory experiments spanning multiple years (e.g., 2005–2011 frameworks) to monitor abiotic/biotic transformations .
  • Analytical Techniques :

  • HPLC-MS : Track degradation products (e.g., hydroxylated or dealkylated derivatives) .
  • Ecotoxicity Assays : Evaluate impacts on cell cultures or model organisms using standardized OECD protocols .

Q. How can computational modeling enhance understanding of its catalytic mechanisms?

  • Density Functional Theory (DFT) : Calculate transition states and reaction pathways for phosphorous-centered reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using crystallographic data from related compounds .

Q. What strategies optimize enantiomeric purity for chiral applications?

  • Chiral Chromatography : Use cellulose-based CSPs (Chiral Stationary Phases) with hexane/isopropanol gradients for separation .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with kinetic control (e.g., −605° optical rotation as a benchmark) .

Q. How to design experiments probing its role in radical scavenging or antioxidant activity?

  • DPPH/ABTS Assays : Quantify radical quenching efficiency with UV-Vis spectroscopy (λ = 517 nm for DPPH) .
  • Electrochemical Methods : Perform cyclic voltammetry to measure redox potentials and electron-transfer kinetics .

Q. What advanced techniques elucidate oxidative degradation mechanisms?

  • EPR Spectroscopy : Detect transient radical intermediates during oxidation .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labelled H2_2O or O2_2 to trace oxygen incorporation pathways .

Methodological Frameworks

  • Theoretical-Experimental Integration : Align mechanistic studies with Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to ensure holistic analysis .
  • Risk Assessment : Adapt UNEP POPRC frameworks (e.g., Section 3 of POPRC-13/2) to evaluate ecological and human health risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.